molecular formula C8H10ClFN2O B2909214 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1517521-62-8

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol

Cat. No.: B2909214
CAS No.: 1517521-62-8
M. Wt: 204.63
InChI Key: WBIQOAOWXPGYEU-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methylamino and ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine.

    Nucleophilic Substitution: The chloro group is substituted with a methylamino group through a nucleophilic substitution reaction.

    Addition of Ethan-1-ol: The final step involves the addition of ethan-1-ol to the methylamino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluoro or chloro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The presence of the fluoro and chloro substituents enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine: Similar structure but lacks the methylamino and ethan-1-ol groups.

    5-Chloro-3-fluoropyridine: Similar structure but lacks the methylamino and ethan-1-ol groups.

    2-Chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol lies in its combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methylamino and ethan-1-ol groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-chloro-3-fluoropyridin-2-yl)-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O/c1-12(2-3-13)8-7(10)4-6(9)5-11-8/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQOAOWXPGYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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